molecular formula C27H23FN2O4 B2577322 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 895653-06-2

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2577322
CAS No.: 895653-06-2
M. Wt: 458.489
InChI Key: WLSQHEBDMWHWQH-UHFFFAOYSA-N
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Description

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23FN2O4 and its molecular weight is 458.489. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Compounds related to quinoline derivatives, including amide-containing isoquinoline derivatives, have been studied for their structural properties and the ability to form salts and inclusion compounds. These compounds exhibit interesting behaviors in the presence of different acids, leading to gel formation or crystallization, which is crucial for understanding their potential applications in material science and drug formulation. The fluorescence properties of these compounds, influenced by their protonated states or interaction with other molecules, have also been explored, highlighting their potential use in bioimaging and diagnostic applications (Karmakar, Sarma, & Baruah, 2007).

Pharmacological Studies

Several studies focus on synthesizing novel quinoline derivatives with potential biological activities, including antimicrobial and anticancer properties. For instance, compounds designed with the quinazolinone structure have been evaluated for cytotoxic activity against various cancer cell lines, demonstrating potent inhibitory activity towards specific tyrosine kinases, which could indicate their effectiveness as anti-cancer agents (Riadi et al., 2021). These findings are crucial for the development of new therapeutic agents targeting cancer and other diseases.

Biological Evaluation and Molecular Docking

The design and synthesis of phthalimidoxy substituted quinoline derivatives have shown potential biological activities. These activities are validated through biological evaluation and molecular docking studies, suggesting their applications in drug discovery and development. The creation of compounds with specific inhibitory activities against enzymes or cellular receptors can lead to the development of novel treatments for a variety of health conditions (Bhambi et al., 2010).

Properties

IUPAC Name

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O4/c1-3-17-8-13-23-20(14-17)27(33)21(26(32)18-9-11-19(28)12-10-18)15-30(23)16-25(31)29-22-6-4-5-7-24(22)34-2/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSQHEBDMWHWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.